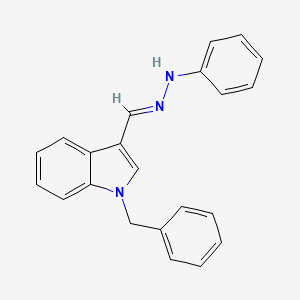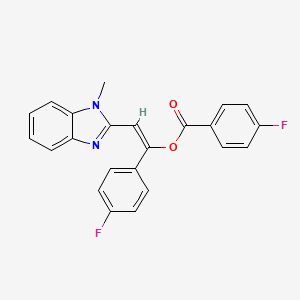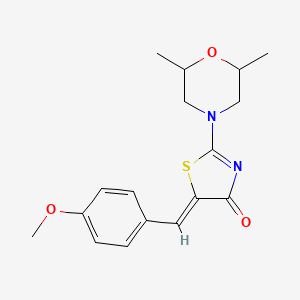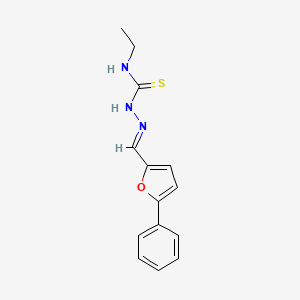
1-benzyl-1H-indole-3-carbaldehyde phenylhydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-1H-indole-3-carbaldehyde phenylhydrazone, commonly known as BICP, is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of indole, which is a heterocyclic organic compound that has been widely studied for its diverse biological activities. BICP has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In
作用機序
The mechanism of action of BICP is not fully understood. However, it is believed to exert its biological activities through the inhibition of various signaling pathways. BICP has been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. It has also been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
BICP has been found to have diverse biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including tyrosinase, which is involved in melanin production. BICP has also been found to have antioxidant properties, as it can scavenge free radicals and protect cells from oxidative stress. In addition, BICP has been found to have neuroprotective effects, as it can protect neurons from damage and improve cognitive function.
実験室実験の利点と制限
BICP has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to be stable under various conditions. BICP has also been found to have low toxicity, which makes it suitable for in vitro and in vivo studies. However, there are also some limitations to using BICP in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its biological activities. In addition, the effects of BICP may vary depending on the cell type and experimental conditions used.
将来の方向性
There are several future directions for the study of BICP. One area of research is to further investigate its anticancer properties and explore its potential as a chemotherapeutic agent. Another area of research is to study the effects of BICP on various signaling pathways and identify its molecular targets. Additionally, more studies are needed to investigate the neuroprotective effects of BICP and its potential as a treatment for neurodegenerative diseases. Overall, BICP has shown great potential for various scientific research applications, and further studies are needed to fully understand its biological activities.
合成法
BICP can be synthesized by the reaction of 1-benzyl-1H-indole-3-carbaldehyde with phenylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux in a solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography to obtain pure BICP.
科学的研究の応用
BICP has been found to have potential applications in various fields of scientific research. It has been studied extensively for its anticancer properties. BICP has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to have potential as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines.
特性
IUPAC Name |
N-[(E)-(1-benzylindol-3-yl)methylideneamino]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3/c1-3-9-18(10-4-1)16-25-17-19(21-13-7-8-14-22(21)25)15-23-24-20-11-5-2-6-12-20/h1-15,17,24H,16H2/b23-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFAGXWKNDHBKS-HZHRSRAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=NNC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=N/NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-[1-(3-bromo-4-methoxyphenyl)ethylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5908115.png)
![6-[4-(dimethylamino)benzylidene]-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908132.png)


![3-{4-[3-(3-methylbenzyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}acrylic acid](/img/structure/B5908161.png)

![N'-[2-(benzyloxy)-5-bromobenzylidene]acetohydrazide](/img/structure/B5908167.png)

![6-[4-(diethylamino)benzylidene]-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908184.png)
![2,2'-[2-butene-1,4-diylbis(thio)]bis(1-methyl-1H-imidazole)](/img/structure/B5908187.png)
![4-(2-{[(2-bromophenyl)(methylsulfonyl)amino]acetyl}carbonohydrazonoyl)-2-methoxyphenyl methyl carbonate](/img/structure/B5908202.png)
![6-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908205.png)
![4-[2-(5-bromo-2,4-dimethoxybenzylidene)hydrazino]-N-(3-chloro-2-methylphenyl)-4-oxobutanamide](/img/structure/B5908212.png)

